2-Cyclohexyl-2-cyclopropyloxirane
Description
2-Cyclohexyl-2-cyclopropyloxirane is an epoxide (oxirane) derivative featuring two distinct substituents: a cyclohexyl group and a cyclopropyl group attached to the strained three-membered epoxide ring.
Properties
IUPAC Name |
2-cyclohexyl-2-cyclopropyloxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-4-9(5-3-1)11(8-12-11)10-6-7-10/h9-10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUVUFKDMKOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-2-cyclopropyloxirane can be achieved through various methods. One common approach involves the reaction of cyclohexylmagnesium bromide with cyclopropylcarboxaldehyde, followed by epoxidation using a peracid such as m-chloroperbenzoic acid . Another method includes the use of diazomethane and cyclohexyl ketone in the presence of a catalyst to form the oxirane ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation reactions. These processes often use environmentally benign oxidizing agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the oxirane ring and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexylcyclopropyl ketone using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the oxirane ring into a diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Cyclohexylcyclopropyl ketone.
Reduction: Cyclohexylcyclopropyl diol.
Substitution: Various substituted cyclohexylcyclopropyl derivatives.
Scientific Research Applications
2-Cyclohexyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-2-cyclopropyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in synthetic chemistry to create new compounds and materials. The pathways involved include nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent reactions .
Comparison with Similar Compounds
Key Data (from –4):
| Property | 2-(1-Chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane | This compound (Hypothetical) |
|---|---|---|
| Molecular Formula | C₁₂H₁₂Cl₂O | C₁₁H₁₈O |
| Molecular Weight | 243.13 g/mol | ~168.26 g/mol |
| Substituents | Chlorocyclopropyl, chlorobenzyl | Cyclohexyl, cyclopropyl |
| Electrophilicity of Epoxide | High (Cl atoms withdraw electrons) | Moderate (alkyl groups donate electrons) |
| Reactivity | Enhanced nucleophilic ring-opening | Reduced reactivity due to steric hindrance |
| Biological Penetration (Inferred) | Likely high CNS penetration (lipophilic Cl groups) | Moderate (bulky cyclohexyl may limit diffusion) |
Analysis :
- Reactivity: The chlorinated analog’s electron-withdrawing substituents increase electrophilicity, accelerating reactions like nucleophilic ring-opening (e.g., hydrolysis or amine adduct formation) .
- Steric Effects : The cyclohexyl group introduces significant steric hindrance, which could impede access to the epoxide oxygen, further lowering reactivity compared to the less bulky chlorobenzyl group in the analog.
- Lipophilicity: Both compounds are highly lipophilic, but the chlorinated analog’s halogenated aromatic ring may enhance tissue penetration, as seen in structurally related nitrosoureas with cyclohexyl groups ( notes high cerebrospinal fluid levels for cyclohexyl-containing compounds) .
Comparison with Non-Oxirane Cyclohexyl Derivatives
Example: 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one ()
| Property | 2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one | This compound |
|---|---|---|
| Core Structure | Cyclohexanone (six-membered ketone) | Oxirane (three-membered ether) |
| Key Functional Groups | Ketone, methoxyphenyl, isopropylamino | Epoxide, cyclohexyl, cyclopropyl |
| Reactivity | Base- or acid-catalyzed keto-enol tautomerization | Acid/base-catalyzed ring-opening |
| Bioactivity (Inferred) | Potential CNS activity (methoxy group) | Unclear; depends on metabolites |
Analysis :
- Ring Strain: The epoxide’s strained three-membered ring makes it far more reactive than the cyclohexanone derivative, which lacks significant ring strain.
- Metabolic Pathways: Cyclohexyl-containing compounds often undergo oxidation or dealkylation ( identifies cyclohexylamine as a metabolite in nitrosoureas) . The target epoxide may form diols via hydrolysis or conjugate with glutathione, while the cyclohexanone derivative could undergo reductive or oxidative modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
